REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N+:5]([O-])=[C:4]([CH3:9])[C:3]=1[CH3:10].C(OC(=O)C)(=[O:13])C>>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:9][OH:13])[C:3]=1[CH3:10]
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Name
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|
Quantity
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5.63 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=[N+](C=C1)[O-])C)C
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Name
|
|
Quantity
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50 mL
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure and water
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Type
|
ADDITION
|
Details
|
was added
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Type
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EXTRACTION
|
Details
|
the resulting mixture was extracted with ether
|
Type
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WASH
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Details
|
The resulting organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resulting residue was dissolved in 90% ethanol
|
Type
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ADDITION
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Details
|
2.10 g of sodium hydroxide was added
|
Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated at 80° C. for 3 hours
|
Duration
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3 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The resulting organic layer was washed with saturated salt water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent; chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=NC=C1)CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.69 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |